molecular formula C17H13F3N2O2S B2549715 2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole CAS No. 1095475-06-1

2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

Cat. No.: B2549715
CAS No.: 1095475-06-1
M. Wt: 366.36
InChI Key: VZMQKDHERWXKEX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H13F3N2O2S and its molecular weight is 366.36. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their corrosion inhibition properties towards mild steel in sulfuric acid, showing that these compounds can effectively inhibit corrosion. The protective layer formation on the mild steel surface is confirmed by SEM micrographs, and the adsorption characteristics suggest a combination of physisorption and chemisorption mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown promising nematocidal activity against Bursaphelenchus xylophilus, indicating potential as lead compounds for the development of nematicides (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).

Liquid Crystal Technology

Certain 1,3,4-oxadiazole derivatives exhibit liquid-crystalline properties with nematic and smectic C type structures, offering potential applications in display technologies and electronic devices (Elena-Raluca Cioancă et al., 2011).

Antimicrobial Activities

1,3,4-Oxadiazole compounds have been evaluated for their antimicrobial activities against various pathogens. The synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles revealed potent inhibitory activity against Gram-positive and Gram-negative bacteria, highlighting the potential for further pharmaceutical development (C. S. Reddy et al., 2013).

Optoelectronic Applications

The optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored for applications in OLEDs, solar cells, chemosensors, and explosive detection. Experimental and theoretical studies on their photophysical and electrochemical properties suggest these compounds as promising candidates for future optoelectronic devices (M. Thippeswamy et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, many trifluoromethyl-containing compounds require careful handling due to their reactivity .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-23-14-8-3-2-7-13(14)15-21-22-16(24-15)25-10-11-5-4-6-12(9-11)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMQKDHERWXKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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